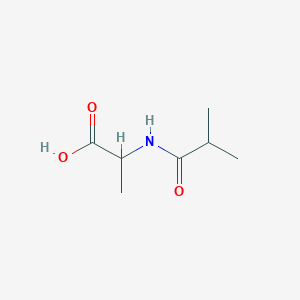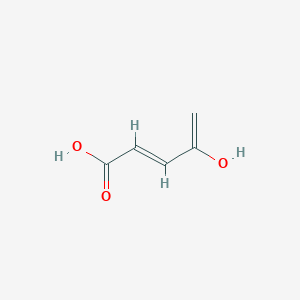
(2E)-4-hydroxypenta-2,4-dienoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-hydroxypenta-2,4-dienoic acid (HPD) is a naturally occurring compound that is found in various plant species. It is a polyunsaturated fatty acid that has been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
(2E)-4-hydroxypenta-2,4-dienoic Acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of (2E)-4-hydroxypenta-2,4-dienoic Acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in inflammation and cancer cell growth. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been shown to activate certain signaling pathways that are involved in cell survival and growth.
Effets Biochimiques Et Physiologiques
(2E)-4-hydroxypenta-2,4-dienoic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and other enzymes that are involved in the inflammatory response. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been shown to induce apoptosis (cell death) in cancer cells by activating certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2E)-4-hydroxypenta-2,4-dienoic Acid in lab experiments is that it is a naturally occurring compound that is found in many plant species. This makes it relatively easy to obtain and study. However, one limitation is that (2E)-4-hydroxypenta-2,4-dienoic Acid is not very stable and can degrade quickly, which can make it difficult to work with.
Orientations Futures
There are many potential future directions for research on (2E)-4-hydroxypenta-2,4-dienoic Acid. One area of interest is the development of new drugs that are based on (2E)-4-hydroxypenta-2,4-dienoic Acid. Another area of interest is the study of (2E)-4-hydroxypenta-2,4-dienoic Acid in combination with other compounds to see if it can enhance their therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of (2E)-4-hydroxypenta-2,4-dienoic Acid and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
(2E)-4-hydroxypenta-2,4-dienoic Acid can be synthesized from linoleic acid, which is an essential fatty acid found in many plant oils. The synthesis involves the oxidation of linoleic acid using potassium permanganate in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain (2E)-4-hydroxypenta-2,4-dienoic Acid.
Propriétés
Numéro CAS |
144878-34-2 |
|---|---|
Nom du produit |
(2E)-4-hydroxypenta-2,4-dienoic Acid |
Formule moléculaire |
C5H6O3 |
Poids moléculaire |
114.1 g/mol |
Nom IUPAC |
(2E)-4-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3,6H,1H2,(H,7,8)/b3-2+ |
Clé InChI |
JBZOAXSIWKRREW-NSCUHMNNSA-N |
SMILES isomérique |
C=C(/C=C/C(=O)O)O |
SMILES |
C=C(C=CC(=O)O)O |
SMILES canonique |
C=C(C=CC(=O)O)O |
Synonymes |
2,4-Pentadienoic acid, 4-hydroxy-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



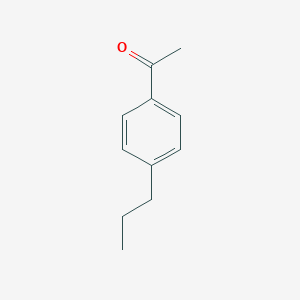
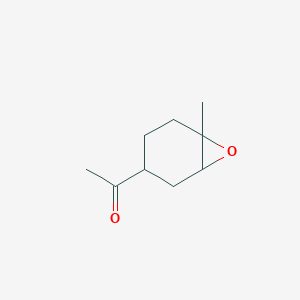
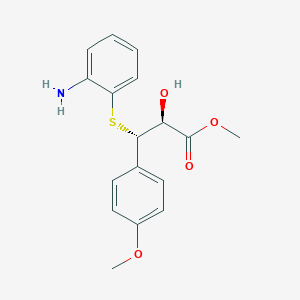
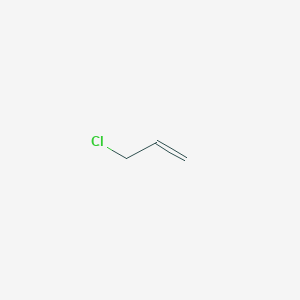
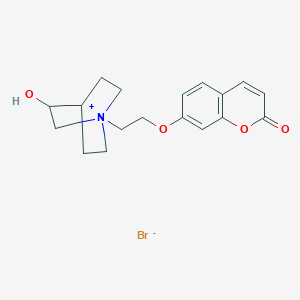
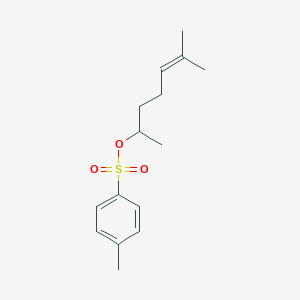
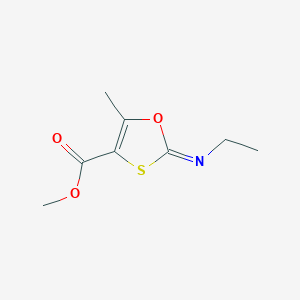
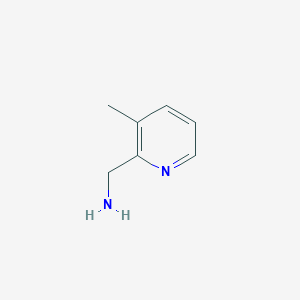
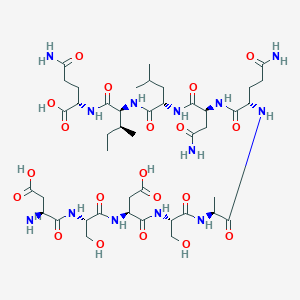
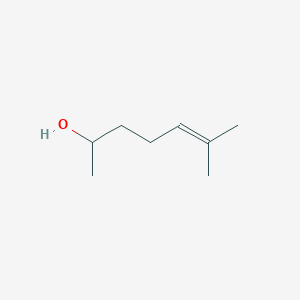
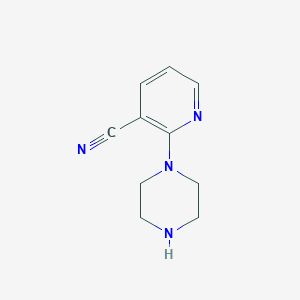

![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
